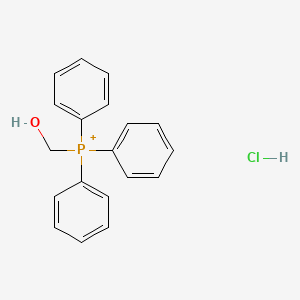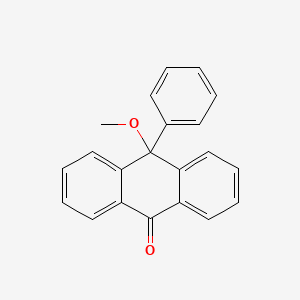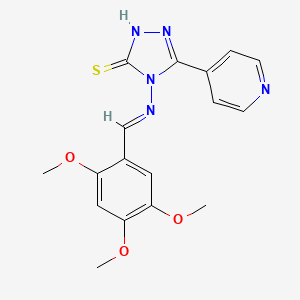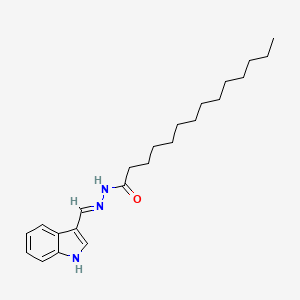
Hydroxymethyl(triphenyl)phosphanium;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxymethyl(triphenyl)phosphanium;hydrochloride is a chemical compound with the molecular formula C19H18ClOP. It is a phosphonium salt that is often used in organic synthesis, particularly in the Wittig reaction, which is a method for converting aldehydes and ketones into alkenes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydroxymethyl(triphenyl)phosphanium;hydrochloride can be synthesized through the reaction of triphenylphosphine with formaldehyde and hydrochloric acid. The reaction typically involves the following steps:
- Dissolve triphenylphosphine in an appropriate solvent such as dichloromethane.
- Add formaldehyde to the solution.
- Introduce hydrochloric acid to the mixture.
- Allow the reaction to proceed at room temperature for several hours.
- Isolate the product by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Hydroxymethyl(triphenyl)phosphanium;hydrochloride primarily undergoes substitution reactions. It is commonly used in the Wittig reaction, where it reacts with aldehydes and ketones to form alkenes.
Common Reagents and Conditions
Reagents: Aldehydes, ketones, strong bases (e.g., sodium hydride, potassium tert-butoxide).
Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents such as tetrahydrofuran or dichloromethane are commonly used.
Major Products
The major products of the Wittig reaction involving this compound are alkenes. The specific structure of the alkene depends on the aldehyde or ketone used in the reaction.
Aplicaciones Científicas De Investigación
Hydroxymethyl(triphenyl)phosphanium;hydrochloride has several applications in scientific research:
Chemistry: It is widely used in organic synthesis, particularly in the formation of carbon-carbon double bonds through the Wittig reaction.
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new biochemical tools.
Industry: The compound is used in the production of fine chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of hydroxymethyl(triphenyl)phosphanium;hydrochloride in the Wittig reaction involves the formation of a phosphonium ylide intermediate. The ylide reacts with the carbonyl group of an aldehyde or ketone to form a betaine intermediate, which then undergoes a [2+2] cycloaddition to produce an oxaphosphetane. The oxaphosphetane subsequently decomposes to yield the desired alkene and triphenylphosphine oxide.
Comparación Con Compuestos Similares
Hydroxymethyl(triphenyl)phosphanium;hydrochloride can be compared with other phosphonium salts used in the Wittig reaction:
Methyltriphenylphosphonium chloride: Similar in structure but with a methyl group instead of a hydroxymethyl group.
Methoxymethyl(triphenyl)phosphanium chloride: Contains a methoxymethyl group, which can influence the reactivity and selectivity of the Wittig reaction.
Ethyltriphenylphosphonium iodide: Contains an ethyl group, which can also affect the reaction outcomes.
The uniqueness of this compound lies in its ability to introduce a hydroxymethyl group into the target molecule, providing specific structural and functional properties that are valuable in various synthetic applications .
Propiedades
Fórmula molecular |
C19H19ClOP+ |
|---|---|
Peso molecular |
329.8 g/mol |
Nombre IUPAC |
hydroxymethyl(triphenyl)phosphanium;hydrochloride |
InChI |
InChI=1S/C19H18OP.ClH/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15,20H,16H2;1H/q+1; |
Clave InChI |
VTXFLDLWTNQCAL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[P+](CO)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2,2,2-Trichloro-1-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)ethyl]-2-furamide](/img/structure/B11963817.png)


![1-[(E)-((4-[(E)-Phenyldiazenyl]phenyl)imino)methyl]-2-naphthol](/img/structure/B11963824.png)







